molecular formula C18H19ClN4O2S B2879447 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclopentylethanediamide CAS No. 900010-77-7

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclopentylethanediamide

Cat. No.: B2879447
CAS No.: 900010-77-7
M. Wt: 390.89
InChI Key: ZPFLHAWVHLOYDT-UHFFFAOYSA-N
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Description

N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide is a synthetic compound belonging to the class of heterocyclic compounds It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable chalcone with hydrazine derivatives under reflux conditions. The reaction is often carried out in ethanol with the addition of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced oxidative stress or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclopentylethanediamide is a synthetic compound belonging to the thienopyrazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including a thieno[3,4-c]pyrazole core and a cyclopentylethanediamide side chain, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4SC_{17}H_{19}ClN_4S with a molecular weight of 375.89 g/mol. The compound's structure is characterized by:

  • Thieno[3,4-c]pyrazole core : This core is known for its versatility in drug design.
  • Chlorophenyl group : This substitution may enhance lipophilicity and receptor binding.
  • Cyclopentylethanediamide moiety : This side chain could influence pharmacokinetics and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It might bind to cellular receptors, modifying signal transduction pathways.
  • Gene Expression Modulation : The compound could affect the expression of genes associated with cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that thienopyrazole derivatives exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines (e.g., HepG2, MCF7) with IC50 values often in the low micromolar range .
  • A study highlighted that derivatives with specific substitutions at the thienopyrazole core exhibited enhanced cytotoxicity against multiple cancer cell lines .
CompoundCell LineIC50 (μM)Mechanism
Example 1HepG20.25AMPK pathway modulation
Example 2MCF70.49Apoptosis induction

Antimicrobial Activity

The antimicrobial potential of thienopyrazole derivatives has also been explored:

  • Compounds similar to this compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Target BacteriaActivity Level
Staphylococcus aureusPotent (growth inhibition zones 14–17 mm)
Escherichia coliModerate (growth inhibition zones 10–13 mm)

Case Studies

  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various thienopyrazole derivatives on human cancer cell lines. The results indicated that modifications to the thienopyrazole core significantly influenced anticancer potency .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related compounds against a panel of bacterial strains. The findings revealed that certain structural modifications enhanced antibacterial activity without compromising safety profiles .

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c19-11-4-3-7-13(8-11)23-16(14-9-26-10-15(14)22-23)21-18(25)17(24)20-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFLHAWVHLOYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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